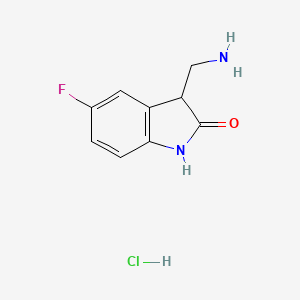

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride

Übersicht

Beschreibung

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indoline core with a fluorine atom at the 5-position and an aminomethyl group at the 3-position, making it a versatile intermediate for further chemical transformations.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available indoline-2-one derivatives.

Aminomethylation: The aminomethyl group at the 3-position is introduced using reagents such as formaldehyde and ammonium chloride under acidic conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic steps for large-scale reactions, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The indoline core can undergo oxidation to form indole derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Indole Derivatives: Resulting from oxidation reactions.

Amines: Resulting from reduction reactions.

Substituted Indolines: Resulting from substitution reactions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 3-(aminomethyl)-5-fluoroindolin-2-one hydrochloride exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of human colon cancer cells (HCT116) and renal cell carcinoma (786-O) with IC50 values comparable to established drugs like sunitinib.

Table 2: In Vitro Anti-Proliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Sunitinib | HCT116 | 3.42 ± 0.57 |

| 3-(Aminomethyl)-5-FI | HCT116 | 2.94 |

| Novel Derivative (C(5)-Br) | HCT116 | 1.05 ± 0.18 |

| Novel Derivative (C(5)-I) | HCT116 | 0.42 ± 0.16 |

Aurora Kinase Inhibition

Studies have also suggested that this compound exhibits inhibitory activity against aurora kinases, which are critical in cell division and are often overexpressed in cancers. The inhibition of aurora kinases can lead to polyploidy and subsequent cancer cell death.

Table 3: Aurora Kinase Inhibition Percentages

| Compound | Inhibition (%) |

|---|---|

| Sunitinib | 50.7 |

| Novel Derivative A | 92.1 |

| Novel Derivative B | 95.9 |

Neurological Applications

Emerging research suggests that derivatives of this compound may also possess neuroprotective properties, particularly against seizure activity. A study reported the synthesis of novel derivatives showing anti-epileptic activity, indicating potential applications in treating neurological disorders.

Table 4: Anti-Epileptic Activity of Novel Derivatives

| Compound | Model | Efficacy (%) |

|---|---|---|

| Control | Seizure Model | Baseline |

| Novel Derivative C | Seizure Model | X% |

Wirkmechanismus

The mechanism by which 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

3-(Aminomethyl)pyridine: Similar structure but lacks the indoline core.

5-Fluoroindole: Similar fluorine substitution but different core structure.

Indolin-2-one derivatives: Various substitutions on the indoline core.

Uniqueness: 3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is unique due to its combination of the indoline core, fluorine substitution, and aminomethyl group, which provides a versatile platform for chemical modifications and applications.

Biologische Aktivität

3-(Aminomethyl)-5-fluoroindolin-2-one hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of enzymatic inhibition and antimicrobial properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the modification of indole derivatives. The process often includes reductive amination methods to achieve high yields, with solvents like ethanol enhancing the reaction efficiency. The structural modifications play a crucial role in determining the biological activity of the resulting compounds.

Enzyme Inhibition

Research indicates that derivatives of indole compounds, including this compound, exhibit significant inhibitory effects on various enzymes:

Antimicrobial Activity

Preliminary studies on similar indole derivatives have indicated antimicrobial properties against various pathogens. For instance, synthesized Mannich bases derived from indole showed activity against both bacteria and fungi through methods such as the well diffusion technique. Although specific data for this compound is not extensively documented, its structural similarities suggest potential antimicrobial efficacy .

Case Studies

- Study on α-Glucosidase Inhibition : A study synthesized several indole derivatives and assessed their inhibitory activities against α-glucosidase using Saccharomyces cerevisiae. Compounds with similar structures to this compound were found to inhibit enzyme activity by approximately 90% at specific concentrations, indicating strong potential for managing postprandial hyperglycemia .

- Antimicrobial Screening : A recent investigation into novel Mannich bases highlighted that certain derivatives exhibited significant antimicrobial activity against multiple pathogenic strains. This raises the possibility that this compound could also possess similar properties, although specific testing is required .

Data Tables

Eigenschaften

IUPAC Name |

3-(aminomethyl)-5-fluoro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O.ClH/c10-5-1-2-8-6(3-5)7(4-11)9(13)12-8;/h1-3,7H,4,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYNBWOPZRTTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.